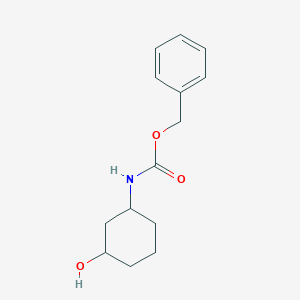

苄基(3-羟基环己基)氨基甲酸酯

描述

Benzyl (3-hydroxycyclohexyl)carbamate is a compound with the molecular formula C14H19NO3 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white to yellow solid that is soluble in organic solvents and moderately soluble in water .

Synthesis Analysis

The synthesis of carbamates, such as Benzyl (3-hydroxycyclohexyl)carbamate, often involves the reaction of benzyl chloroformate with ammonia . A selective cathodic reduction of carbon dioxide in CO2-saturated room-temperature ionic liquid solutions containing amines, followed by the addition of an alkylating agent, allows for an environmentally friendly, mild, and safe synthesis of organic carbamates .Molecular Structure Analysis

The InChI code for Benzyl (3-hydroxycyclohexyl)carbamate is1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) . This indicates that the compound has a cyclohexyl ring with a hydroxyl group at the 3-position, and a carbamate group attached to the ring via a benzyl group. Physical And Chemical Properties Analysis

Benzyl (3-hydroxycyclohexyl)carbamate is a white to yellow solid . It has a molecular weight of 249.31 . It is soluble in organic solvents and moderately soluble in water .科学研究应用

Antitubercular Agent Development

Benzyl (3-hydroxycyclohexyl)carbamate derivatives have shown promising results as potential antitubercular agents. Studies have demonstrated their efficacy in inhibiting Mycobacterium tuberculosis strains, including multidrug-resistant strains . These compounds could be pivotal in developing new treatments for tuberculosis, especially in cases where traditional medications are ineffective due to resistance.

Acetylcholinesterase Inhibition

In the field of pharmacology, certain benzyl carbamate compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are targets for treating neurodegenerative diseases like Alzheimer’s. Benzyl (3-hydroxycyclohexyl)carbamate could serve as a lead compound for designing drugs that help manage symptoms or alter disease progression.

Material Science Applications

Benzyl carbamates are utilized in material science research due to their chemical properties. They can be used as intermediates in the synthesis of polymers or as modifiers to alter the properties of materials . Their role in developing new materials with specific characteristics like increased durability or biodegradability is significant.

Chemical Synthesis

In synthetic chemistry, Benzyl (3-hydroxycyclohexyl)carbamate serves as a building block for creating a wide range of chemical compounds . Its reactivity allows chemists to construct complex molecules that can be used in various chemical reactions and processes, contributing to advancements in synthetic methodologies.

Analytical Chemistry Techniques

This compound is relevant in analytical chemistry, where it may be used as a standard or reference material in chromatographic analysis and mass spectrometry . Its well-defined structure and properties make it suitable for method development and calibration in analytical instruments.

Life Sciences Research

In life sciences, Benzyl (3-hydroxycyclohexyl)carbamate is used in research as a reagent or a protective group in peptide synthesis . It aids in understanding biological processes and developing biochemical assays, contributing to the broader field of biochemistry and molecular biology.

安全和危害

未来方向

While specific future directions for Benzyl (3-hydroxycyclohexyl)carbamate are not available, carbamates in general have received much attention due to their application in drug design and discovery . They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Relevant Papers The paper “Organic Carbamates in Drug Design and Medicinal Chemistry” provides a comprehensive overview of the properties and stabilities of carbamates, reagents and chemical methodologies for the synthesis of carbamates, and recent applications of carbamates in drug design and medicinal chemistry . Another paper titled “Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and…” discusses the synthesis and potential applications of benzene-based carbamates .

作用机制

Target of Action

Benzyl (3-hydroxycyclohexyl)carbamate is a type of carbamate compound . Carbamates and their derivatives are omnipresent in an extensive array of bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . They are particularly noted for their chemical stability and potential to enhance cellular membrane permeability . .

Mode of Action

Carbamates typically work by interacting with their targets in a way that alters the target’s normal function . This interaction often results in changes that can affect the overall function of the organism or system in which the target is located .

Biochemical Pathways

Carbamates in general are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes that impact the overall function of the organism or system .

Pharmacokinetics

These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would likely be related to the compound’s interaction with its targets and the subsequent changes in the biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .

属性

IUPAC Name |

benzyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIZIYCXUSGNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560799 | |

| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3-hydroxycyclohexyl)carbamate | |

CAS RN |

955406-36-7 | |

| Record name | Phenylmethyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955406-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)